4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one
Description
“4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one” is a chemical compound with the molecular formula C21H22O4 . It’s a type of chromenone, a class of chemicals characterized by a chromene (or benzopyran) backbone .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4-methoxybenzyl (PMB) esters . PMB esters are known as “workhorse” protecting groups that can be readily introduced under mild reaction conditions . They possess excellent stability under many reaction conditions, making them useful in a variety of settings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromen-2-one backbone with a butyl group at the 4-position and a 4-methoxybenzyl group at the 7-position .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, related compounds often undergo reactions involving their PMB ester groups . These reactions typically involve the introduction or removal of the PMB ester under various conditions .Future Directions
Future research could focus on further elucidating the synthesis, reactions, and potential applications of “4-butyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one”. Given the utility of PMB esters in organic synthesis , this compound could potentially serve as a useful intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
4-butyl-7-[(4-methoxyphenyl)methoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-4-5-16-12-21(22)25-20-13-18(10-11-19(16)20)24-14-15-6-8-17(23-2)9-7-15/h6-13H,3-5,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVURSHDKSBAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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